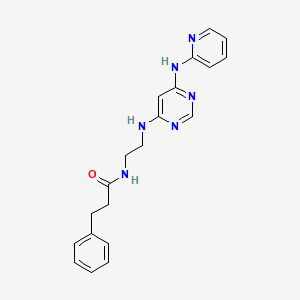![molecular formula C14H12FN3O5 B2674079 dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 1923094-53-4](/img/structure/B2674079.png)
dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate (DMPO-FP) is a synthetic molecule composed of a dimethyl 1-triazole-4,5-dicarboxylate moiety and a 2-(3-fluorophenyl)-2-oxoethyl group. It is a relatively new compound and has been studied for a variety of applications. It has been used in the synthesis of other molecules, as a catalyst in organic reactions, and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Neurokinin-1 Receptor Antagonism
One study discusses the development of a neurokinin-1 receptor antagonist that shows high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression. The compound discussed includes a triazole unit similar to the compound , highlighting its potential in neuroscience research and therapeutic applications (Harrison et al., 2001).
Molecular Interactions and Synthesis
Research into the synthesis, spectroscopic, and X-ray characterization of triazole derivatives, including structures analogous to the query compound, has been conducted to understand their self-assembled structures via π-hole tetrel bonding interactions. These findings are crucial for designing molecules with specific interaction capabilities (Ahmed et al., 2020).
Fluorescent Molecular Probes
Triazole compounds, due to their structural versatility, have been utilized in developing fluorescent molecular probes for studying biological events and processes. The synthesis and spectral properties of such compounds indicate their potential as sensitive fluorescent markers (Diwu et al., 1997).
Luminescence and Photophysical Properties
The study of halogen-substituted benzothiazoles, which share structural similarities with the query compound, reveals insights into designing fluorophores with tunable fluorescence properties. This research is pivotal for developing novel fluorescent materials for various applications (Misawa et al., 2019).
Synthesis of Fluorinated Compounds
The synthesis and properties of luminophores derived from fluorinated biphenyls, including processes to synthesize related dimethyl dicarboxylates, indicate the role of such compounds in developing materials with strong luminescence. This area of research is vital for the creation of new materials for lighting and display technologies (Olkhovik et al., 2008).
Propiedades
IUPAC Name |
dimethyl 1-[2-(3-fluorophenyl)-2-oxoethyl]triazole-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O5/c1-22-13(20)11-12(14(21)23-2)18(17-16-11)7-10(19)8-4-3-5-9(15)6-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDHCCAWSVUGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=N1)CC(=O)C2=CC(=CC=C2)F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[3-Oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B2674004.png)
![[4-(1-Aminoethyl)piperidin-1-yl]-(3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanone;hydrochloride](/img/structure/B2674006.png)

![7-Fluoro-2-methyl-3-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674010.png)


![(1S,9S)-11-[(2S)-2-Amino-4-methylpentanoyl]-7,11-diazatricyclo[7.3.1.0,2,7]trideca-2,4-dien-6-one](/img/structure/B2674014.png)
![(E)-methyl 5-(4-(dimethylamino)phenyl)-2-((1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2674015.png)
![2-[4-(Cyanomethoxy)phenyl]acetic acid](/img/structure/B2674016.png)
